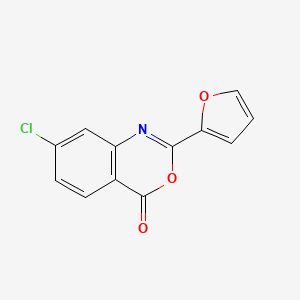
7-chloro-2-(2-furyl)-4H-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-2-(2-furyl)-4H-3,1-benzoxazin-4-one, commonly referred to as clofazimine, is a synthetic dye that has been used for the treatment of various diseases such as leprosy, tuberculosis, and other bacterial infections. Clofazimine has also been found to exhibit anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
Clofazimine exhibits its therapeutic effects by binding to the bacterial DNA and inhibiting the replication of the bacteria. It also disrupts the cell membrane of the bacteria, leading to cell death. Clofazimine has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Clofazimine has been found to cause discoloration of the skin and other body fluids due to its ability to bind to lipids. It has also been found to cause gastrointestinal disturbances, such as nausea and vomiting. In addition, clofazimine has been found to cause retinal damage and should be used with caution in patients with pre-existing eye conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clofazimine is a relatively stable compound and can be easily synthesized in the laboratory. It has also been found to exhibit a broad spectrum of activity against various bacteria and cancer cells. However, clofazimine has a low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
Clofazimine has shown promising results in the treatment of various diseases, including leprosy, tuberculosis, and cancer. Future research should focus on the development of more effective formulations of clofazimine to improve its therapeutic potential. In addition, further studies are needed to elucidate the mechanism of action of clofazimine and its potential use in the treatment of other diseases.
Métodos De Síntesis
Clofazimine is synthesized by condensing 2-amino-4-chlorophenol with 2-furoic acid in the presence of phosphorus oxychloride. The resulting product is then oxidized with potassium permanganate to obtain clofazimine.
Aplicaciones Científicas De Investigación
Clofazimine has been extensively studied for its therapeutic potential in the treatment of leprosy and tuberculosis. It has also been found to exhibit anti-inflammatory and anti-cancer properties. Recent studies have shown that clofazimine can inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Clofazimine has also been found to be effective against drug-resistant strains of tuberculosis.
Propiedades
IUPAC Name |
7-chloro-2-(furan-2-yl)-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClNO3/c13-7-3-4-8-9(6-7)14-11(17-12(8)15)10-2-1-5-16-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCGQELQDCGMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5774698.png)
![2-(3,4-diethoxyphenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B5774713.png)
![2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5774714.png)
![methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5774717.png)




![2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine](/img/structure/B5774747.png)

![N,2,5-trimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5774765.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(4-fluorobenzyl)acetamide](/img/structure/B5774773.png)
![N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5774781.png)